N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-PHENOXYACETAMIDE
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Overview
Description
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-PHENOXYACETAMIDE is an organic compound that belongs to the class of amides. This compound features a complex structure with a furan ring, a methoxybenzyl group, and a phenoxyacetamide moiety. Such compounds are often of interest in various fields of research due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-PHENOXYACETAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via alkylation reactions using methoxybenzyl halides and suitable bases.
Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide group can be synthesized by reacting phenoxyacetic acid with appropriate amines under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxybenzyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the amide group, potentially converting it to an amine.
Substitution: Substitution reactions can take place at the aromatic rings, where electrophilic or nucleophilic reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-PHENOXYACETAMIDE may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-PHENOXYACETAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a phenoxy group.
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxypropionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-PHENOXYACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H21NO4/c1-24-18-11-9-17(10-12-18)14-22(15-20-8-5-13-25-20)21(23)16-26-19-6-3-2-4-7-19/h2-13H,14-16H2,1H3 |
InChI Key |
VFXWXIOFVVFTCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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